REACTION_CXSMILES
|
C1C=CC(Cl)=C(C[N:8]2[CH2:16][C:12]3[CH:13]=[CH:14][S:15][C:11]=3[CH2:10][CH2:9]2)C=1.NCCC1SC=CC=1>>[S:15]1[C:11]2[CH2:10][CH2:9][NH:8][CH2:16][C:12]=2[CH:13]=[CH:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)CN2CCC3=C(C=CS3)C2)Cl
|
Name
|
( 1a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC=1SC=CC1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2CNCCC21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |